molecular formula C16H14N2O B13062472 4-(Benzyloxy)quinolin-7-amine

4-(Benzyloxy)quinolin-7-amine

Cat. No.: B13062472
M. Wt: 250.29 g/mol
InChI Key: HZUKVQMXDCVBFP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)quinolin-7-amine is a quinoline derivative featuring a benzyloxy group (-OCH2C6H5) at position 4 and an amine (-NH2) at position 7 of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-phenylmethoxyquinolin-7-amine

InChI

InChI=1S/C16H14N2O/c17-13-6-7-14-15(10-13)18-9-8-16(14)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2

InChI Key

HZUKVQMXDCVBFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CC(=CC3=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)quinolin-7-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-chloroquinoline with benzyl alcohol, followed by the introduction of the amine group at the 7-position. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group at the 4-position. This method requires the use of a palladium catalyst, a boronic acid derivative, and a base under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)quinolin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)quinolin-7-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimalarial, and antimicrobial drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)quinolin-7-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

The molecular targets and pathways involved can vary depending on the specific biological activity being studied. Detailed mechanistic studies, including molecular docking and structure-activity relationship (SAR) analysis, are often conducted to elucidate the precise mode of action.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties References
This compound Quinoline 4-OCH2C6H5, 7-NH2 ~266.31 (estimated) High lipophilicity, moderate solubility
NQ20 Quinoline 3-NO2, 4-NH-C6H4-OEt, 6-OCH3, 7-OBn 445.16 High melting point (274°C), stable
7-(Benzyloxy)-4-chloroquinoline Quinoline 4-Cl, 7-OBn ~285.76 Electrophilic, reactive
N-Benzyl-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine Benzyl, 4-methylphenyl, 5-phenyl ~408.49 (estimated) Kinase inhibition potential
8J1 Quinoline 4-CH3, 7-(phenoxymethyl-CH2NHCH3) 307.39 Flexible linker, basic amine

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